molecular formula C11H23N2OPS B14289084 Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester CAS No. 137090-15-4

Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester

Cat. No.: B14289084
CAS No.: 137090-15-4
M. Wt: 262.35 g/mol
InChI Key: UAEQYONNDBIOEH-UHFFFAOYSA-N
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Description

Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinothioic acid core with two piperidinyl groups and a methyl ester group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinothioic acid, di-1-piperidinyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with piperidine and methylating agents. One common method includes the reaction of phosphinothioic acid with piperidine in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the reactions, and purification steps such as distillation or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinothioic acid derivatives.

Scientific Research Applications

Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which phosphinothioic acid, di-1-piperidinyl-, S-methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The piperidinyl groups and the phosphinothioic acid core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinothioic acid, di-1-piperidinyl-, S-(1,1-dimethylethyl) ester
  • Phosphinothioic acid, di-1-piperidinyl-, O-methyl ester

Uniqueness

Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

137090-15-4

Molecular Formula

C11H23N2OPS

Molecular Weight

262.35 g/mol

IUPAC Name

1-[methylsulfanyl(piperidin-1-yl)phosphoryl]piperidine

InChI

InChI=1S/C11H23N2OPS/c1-16-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3

InChI Key

UAEQYONNDBIOEH-UHFFFAOYSA-N

Canonical SMILES

CSP(=O)(N1CCCCC1)N2CCCCC2

Origin of Product

United States

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